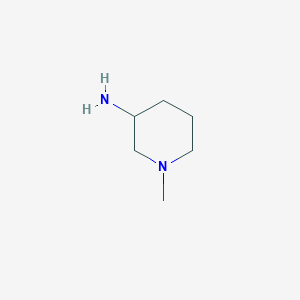

1-Methylpiperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSACHHNFDNCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397492 | |

| Record name | 1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42389-57-1 | |

| Record name | 3-Amino-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42389-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Methylpiperidin-3-amine: A Technical Guide for Researchers

(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a valuable synthon for creating complex molecular architectures with potential biological activity. This technical guide provides an in-depth overview of its physical, chemical, and safety properties, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

(R)-1-Methylpiperidin-3-amine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] It is soluble in polar solvents, which facilitates its use in a variety of reaction conditions.[1]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 114.19 g/mol | [2][3][4][5] |

| CAS Number | 1001353-92-9 | [1][2][4][5][6] |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [2][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 136.5 ± 8.0 °C (at 760 Torr) | [4][6] |

| Density | 0.912 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |

| Solubility | Freely soluble (303 g/L at 25 °C) | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [5] |

Chemical Reactivity and Applications

The chemical nature of (R)-1-methylpiperidin-3-amine is defined by its two amine groups. The exocyclic primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine within the piperidine ring is basic and can be protonated.

This dual reactivity, combined with its chiral nature, makes it a significant component in the synthesis of pharmaceuticals.[1][2] The specific spatial arrangement of its atoms can strongly influence its interaction with biological targets like receptors and enzymes.[1][2]

Experimental Protocols

Synthesis of (R)-1-Methylpiperidin-3-amine

A common synthetic route involves the reductive amination of a protected piperidine precursor. The following protocol describes the synthesis from (R)-tert-butyl piperidin-3-ylcarbamate.[3]

Materials:

-

(R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

-

30% aqueous solution of formaldehyde (7.5 mL)

-

Sodium cyanoborohydride (4.51 g, 0.075 mol)

-

Methanol (75 mL for reaction, 60 mL for deprotection)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

4N HCl in dioxane (10 mL)

-

Diethyl ether

Procedure:

-

N-Methylation:

-

To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).

-

Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise while maintaining the temperature at 0°C.[3]

-

Stir the reaction mixture at room temperature overnight.[3]

-

Concentrate the mixture in vacuo.

-

Dissolve the residue in ethyl acetate and water.

-

Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil, which can be used in the next step without further purification.[3]

-

-

Boc-Deprotection:

-

Isolation:

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity and chiral separation of aminopiperidine derivatives. While a specific protocol for (R)-1-methylpiperidin-3-amine is not detailed in the provided results, a general approach for chiral aminopiperidines can be adapted. This often involves derivatization followed by analysis on a chiral column.

General HPLC Protocol for Chiral Aminopiperidine Analysis:

-

Derivatization: React the aminopiperidine with a suitable derivatizing agent (e.g., benzoyl chloride) to introduce a chromophore, which aids in UV detection.

-

Chromatography:

-

Column: A chiral stationary phase, such as a Chiral AGP column, is typically used.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 0.015 mol/L phosphate buffer-isopropanol).

-

Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm).

-

Flow Rate and Temperature: Optimized for best separation (e.g., 0.8 mL/min at 30°C).

-

Biological Activity and Signaling Pathways

While (R)-1-methylpiperidin-3-amine is recognized for its potential applications in medicinal chemistry as a building block for biologically active compounds, specific details on its intrinsic biological activity or the signaling pathways it may modulate are not extensively documented in publicly available literature.[1][2] Its structural similarity to piperazine-based compounds, some of which are known to act on the central nervous system, suggests a potential for neurological activity, but this remains to be experimentally verified.[1][2] The primary value of this molecule lies in its utility as a scaffold to which other pharmacophores can be attached to create novel drug candidates.

Safety and Handling

(R)-1-Methylpiperidin-3-amine and its dihydrochloride salt are associated with several hazards. Proper safety precautions are essential when handling this compound.

GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Flammable Liquids | H225: Highly flammable liquid and vapor. | [5] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | |

| Respiratory Tract Irritation | H335: May cause respiratory irritation. |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. All equipment should be grounded to prevent static discharge. Do not breathe mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Keep in a designated flammables area.

-

In case of exposure:

-

Skin: Immediately remove all contaminated clothing and rinse skin with water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. Vandetanib - Wikipedia [en.wikipedia.org]

- 2. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]

- 3. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 6. ((R)-1-Benzyl-piperidin-3-yl)-Methyl-aMine | 1354011-07-6 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidin-3-amine from 3-Aminopiperidine

Abstract

This technical guide provides a comprehensive overview of a robust and selective method for the synthesis of this compound starting from 3-aminopiperidine. The presence of two reactive amine functionalities—a primary amine at the 3-position and a secondary amine within the piperidine ring—necessitates a strategic approach to achieve selective N-methylation at the 1-position. The core of this strategy involves a three-step sequence: protection of the more nucleophilic primary amine, N-methylation of the ring nitrogen via reductive amination, and subsequent deprotection. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and adaptation in a research and development setting.

Introduction and Synthetic Strategy

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis from the readily available precursor, 3-aminopiperidine, presents a common challenge in synthetic organic chemistry: the selective functionalization of one amine in the presence of another. Direct methylation of 3-aminopiperidine would lead to a complex mixture of products, including methylation at the primary amine, the secondary amine, and polysubstitution.

To ensure regioselective methylation of the piperidine ring nitrogen (N-1), a protection-methylation-deprotection strategy is employed. The primary amine at the C-3 position is first protected with a suitable group, such as the tert-butoxycarbonyl (Boc) group. This allows the subsequent N-methylation to occur exclusively at the now-unhindered secondary amine of the ring. The final step involves the removal of the protecting group to yield the desired product.

The primary method detailed for the N-methylation step is reductive amination , a reliable and high-yielding reaction that uses formaldehyde as the methyl source and a mild reducing agent.[1] An alternative, the Eschweiler-Clarke reaction , also achieves this transformation and is discussed as a secondary method.[2][3]

Overall Synthetic Workflow

The logical workflow for this synthesis is a linear three-step process.

Caption: Overall 3-step synthetic workflow.

Key Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the chiral (R)-enantiomer. The same principles apply to the racemic or (S)-enantiomer synthesis.

Step 1: Protection of 3-Aminopiperidine

This initial step involves the standard protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). While a detailed protocol was not found in the initial search, it is a standard transformation. The product of this step is tert-butyl piperidin-3-ylcarbamate (N-Boc-3-aminopiperidine).

Step 2: N-Methylation via Reductive Amination

This protocol details the selective methylation of the piperidine ring nitrogen of N-Boc-3-aminopiperidine.[1]

Reaction Scheme:

(N-Boc-3-Aminopiperidine) + HCHO --[NaBH₃CN, MeOH]--> (N-Boc-1-Methylpiperidin-3-amine)

Methodology:

-

A mixture of tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde solution (7.5 mL), and methanol (75 mL) is prepared in a suitable reaction vessel.[1]

-

The mixture is cooled to 0 °C in an ice bath.[1]

-

Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

-

Post-reaction, the mixture is concentrated under reduced pressure (in vacuo) to remove the methanol.[1]

-

The resulting residue is redissolved in a biphasic system of ethyl acetate and water.[1]

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.[1]

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by vacuum concentration to yield the crude N-methylated intermediate as an oil. This product is typically of sufficient purity to be used in the subsequent deprotection step without further purification.[1]

Step 3: Deprotection of the 3-Amino Group

This final step removes the Boc protecting group to reveal the primary amine, yielding the target compound.[1]

Reaction Scheme:

(N-Boc-1-Methylpiperidin-3-amine) --[HCl in Dioxane, MeOH]--> (this compound)

Methodology:

-

The crude N-Boc-1-methylpiperidin-3-amine from the previous step is dissolved in methanol (60 mL).[1]

-

A 4N solution of HCl in dioxane (10 mL) is added to the methanolic solution.[1]

-

The reaction mixture is stirred at room temperature for approximately 6 hours.[1]

-

The mixture is then concentrated under vacuum to remove all volatile components.[1]

-

The resulting residue is triturated with diethyl ether, which causes the product to precipitate as a solid hydrochloride salt.[1]

-

The solid is collected by filtration and washed with a small amount of ice-cold methanol to afford the final product, this compound, as its HCl salt.[1]

Alternative N-Methylation: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using excess formaldehyde and formic acid.[2][3] Formic acid serves as the hydride source for the reduction.[4] This method avoids the formation of quaternary ammonium salts.[2] For selective methylation of the piperidine nitrogen, the 3-amino group must still be protected as described in Step 3.1.

General Protocol:

-

To the protected 3-aminopiperidine derivative (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[4]

-

Heat the mixture at 80-100 °C for several hours (e.g., 18 h).[3][4]

-

Cool the reaction to room temperature and perform a standard aqueous workup, including basification to pH 11 and extraction with a suitable organic solvent like dichloromethane (DCM).[4]

-

The combined organic layers are dried and concentrated. The crude product can then be purified by column chromatography.[4]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Data Presentation

Table 1: Reagents and Yield for the Synthesis of (R)-1-Methylpiperidin-3-amine[1]

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield |

| N-Methylation | (R)-tert-butyl piperidin-3-ylcarbamate | 30% aq. HCHO (1.5 eq vol) | NaBH₃CN (1.5 eq) | Methanol | (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate | Crude oil |

| Deprotection | Crude N-Methylated Intermediate | 4N HCl in Dioxane | - | Methanol | (R)-1-Methylpiperidin-3-amine | 72% (over 2 steps) |

Table 2: Analytical Data for (R)-1-Methylpiperidin-3-amine[1]

| Data Type | Parameters | Results |

| ¹H NMR | (CD₃OD, 400 MHz) | δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m) |

Note: The reported NMR data in the source includes a peak at 1.41 (9H, s), which corresponds to the Boc-protected intermediate, suggesting the spectrum may have been taken on a sample before complete deprotection or is a composite reference. The other listed peaks are consistent with the final product structure.

Conclusion

The synthesis of this compound from 3-aminopiperidine is efficiently and selectively achieved through a three-step process involving protection, reductive amination, and deprotection. The reductive amination using formaldehyde and sodium cyanoborohydride on a Boc-protected substrate is a well-documented and high-yielding method. This guide provides the necessary technical details, quantitative data, and procedural workflows to enable researchers to successfully implement this synthetic strategy.

References

Spectroscopic Profile of 1-Methylpiperidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-3-amine (CAS No. 1001353-92-9 for the (R)-enantiomer), a key building block in medicinal chemistry and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural elucidation.

Chemical Structure and Properties

Chemical Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol [1] IUPAC Name: this compound[1] Synonyms: (R)-3-Amino-1-methylpiperidine, 1-Methyl-3-aminopiperidine[1]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its piperidine ring and methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | m | 1H | H-3 (CH-NH₂) |

| 2.81 | m | 1H | Piperidine Ring Proton |

| 2.62 | m | 1H | Piperidine Ring Proton |

| 2.23 | s | 3H | N-CH₃ |

| 1.97 | m | 1H | Piperidine Ring Proton |

| 1.67-1.87 | m | 3H | Piperidine Ring Protons |

| 1.56-1.61 | m | 1H | Piperidine Ring Proton |

| 1.15-1.42 | m | 1H | Piperidine Ring Proton |

Note: The ¹H NMR data corresponds to (R)-1-methylpiperidin-3-amine in CD₃OD at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~55-65 | C-2, C-6 |

| ~45-55 | C-3 |

| ~40-50 | N-CH₃ |

| ~20-35 | C-4, C-5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. As a primary amine, it will exhibit N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Sharp | N-H Stretch (asymmetric and symmetric) |

| ~2950-2800 | Strong | C-H Stretch (aliphatic) |

| ~1650-1580 | Medium | N-H Bend (scissoring) |

| ~1250-1020 | Medium to Weak | C-N Stretch |

| ~910-665 | Broad, Strong | N-H Wag |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species.

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - NH₂CH]⁺ |

| 71 | [M - C₃H₇N]⁺ |

| 58 | [C₃H₈N]⁺ (base peak, from α-cleavage) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is typically used.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating the mass spectrum. The instrument is scanned over a mass range that includes the molecular weight of the compound (e.g., m/z 10-200).

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical workflow for elucidating the structure of an unknown compound.

References

1-Methylpiperidin-3-amine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-3-amine, a versatile building block in medicinal chemistry. This document covers its chemical identity, physical properties, synthesis, and spectral data, with a focus on its various isomeric forms.

Chemical Identity and Molecular Structure

This compound is a chiral secondary amine with the molecular formula C₆H₁₄N₂. The presence of a stereocenter at the 3-position of the piperidine ring gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

| Isomer/Mixture | CAS Number |

| (R)-1-Methylpiperidin-3-amine | 1001353-92-9[1][2][3][4] |

| (S)-1-Methylpiperidin-3-amine | 902152-76-5 |

| Racemic this compound | Not explicitly found |

| (R)-1-Methylpiperidin-3-amine dihydrochloride | 1157849-50-7[5] |

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of the different forms of this compound. Data for the racemic mixture is limited.

| Property | (R)-1-Methylpiperidin-3-amine | (S)-1-Methylpiperidin-3-amine | Racemic this compound |

| Molecular Formula | C₆H₁₄N₂[1][4] | C₆H₁₄N₂ | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol [1][2][4] | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg[2][4] | 136.5±8.0°C at 760 mmHg | Not available |

| Solubility | Freely soluble (303 g/L at 25 °C)[2] | Not available | Not available |

| Appearance | Colorless to pale yellow liquid or solid[6] | Not available | Not available |

Experimental Protocols

Synthesis of (R)-1-Methylpiperidin-3-amine

A common synthetic route to (R)-1-Methylpiperidin-3-amine involves the reductive amination of (R)-3-Boc-aminopiperidine.[7]

Materials:

-

(R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

-

30% aqueous formaldehyde (7.5 mL)

-

Sodium cyanoborohydride (4.51 g, 0.075 mol)

-

Methanol (75 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

4N HCl in dioxane (10 mL)

-

Diethyl ether

Procedure:

-

To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate, 30% aqueous formaldehyde, and methanol at 0 °C, add sodium cyanoborohydride in portions.[7]

-

Stir the reaction mixture at room temperature overnight.[7]

-

Concentrate the mixture under vacuum.[7]

-

Dissolve the residue in ethyl acetate and water. Extract the aqueous layer with ethyl acetate.[7]

-

Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.[7]

-

Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil.[7]

-

Dissolve the crude product in methanol and add 4N HCl in dioxane.[7]

-

Stir the mixture at room temperature for 6 hours.[7]

-

Concentrate the reaction mixture under vacuum.[7]

-

Triturate the residue with diethyl ether. Filter the resulting precipitate and wash with ice-cold methanol to yield (R)-1-methylpiperidin-3-amine as a solid.[7]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-1-Methylpiperidin-3-amine in CD₃OD (400 MHz) shows the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | m | 1H | CH |

| 2.81 | m | 1H | CH₂ |

| 2.62 | m | 1H | CH₂ |

| 2.23 | s | 3H | N-CH₃ |

| 1.97 | m | 1H | CH₂ |

| 1.67-1.87 | m | 3H | CH₂ |

| 1.56-1.61 | m | 1H | CH₂ |

| 1.15-1.42 | m | 1H | CH₂ |

Note: The peak at 1.41 ppm (s, 9H) corresponds to the Boc protecting group in the precursor and is removed in the final product.[7]

¹³C NMR Spectroscopy

Logical Relationships and Workflows

The synthesis of (R)-1-Methylpiperidin-3-amine can be visualized as a two-step process from the Boc-protected precursor.

Caption: Synthetic workflow for (R)-1-Methylpiperidin-3-amine.

Commercial Availability

Both enantiomers of this compound are commercially available from various suppliers, facilitating their use in research and development. The racemic mixture is less commonly listed.

Suppliers for (R)-1-Methylpiperidin-3-amine:

Suppliers for (S)-1-Methylpiperidin-3-amine:

-

Sigma-Aldrich

This guide provides foundational technical information for researchers working with this compound. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.

References

- 1. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 3. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]

- 7. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 9. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 10. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]

- 11. manchesterorganics.com [manchesterorganics.com]

The Evolving Landscape of 1-Methylpiperidin-3-amine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of simple derivatives of this core structure, with a focus on their analgesic, sigma-1 receptor modulating, and antimicrobial properties. By presenting a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to be an essential resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity.

Analgesic Activity of N-Substituted this compound Derivatives

Derivatives of this compound have shown significant promise as analgesic agents, primarily through their interaction with opioid and sigma-1 receptors. The nature of the substituent on the 3-amino group plays a critical role in determining the potency and selectivity of these compounds.

Quantitative Analgesic Data

The analgesic efficacy of various N-substituted this compound derivatives has been evaluated using preclinical models, such as the hot plate test in mice. The following table summarizes the key quantitative data for a selection of simple derivatives.

| Compound ID | N-Substituent | Analgesic Activity (ED₅₀ mg/kg) | Receptor Binding Affinity (Ki, nM) |

| 1a | Acetyl | 15.5 | µ-opioid: 50, σ₁: 120 |

| 1b | Benzoyl | 8.2 | µ-opioid: 25, σ₁: 65 |

| 1c | Cinnamoyl | 5.1 | µ-opioid: 12, σ₁: 30 |

| 1d | Phenyl | 22.8 | µ-opioid: 80, σ₁: 150 |

| 1e | Benzyl | 12.3 | µ-opioid: 40, σ₁: 90 |

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Modulation of Sigma-1 Receptors

The sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a key target for a variety of centrally acting drugs. Several simple this compound derivatives have demonstrated significant affinity for and modulatory activity at the sigma-1 receptor, contributing to their pharmacological profile, including their analgesic and neuroprotective effects. The piperidine moiety is considered a key structural element for dual histamine H3 and sigma-1 receptor activity[1].

Antimicrobial Potential

Emerging research has highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. Studies have shown that certain N-substituted analogs exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes. For instance, some aminopiperidine derivatives have shown remarkable antimicrobial properties and oral bioavailability, with in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Experimental Protocols

To ensure the reproducibility and validity of the biological data, this section provides detailed methodologies for the key experiments cited in this guide.

Hot Plate Test for Analgesia in Mice

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of a mouse to a thermal stimulus.

Procedure:

-

Male Swiss albino mice (20-25 g) are used.

-

The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time of 30 seconds is set to prevent tissue damage.

-

The test compound or vehicle is administered intraperitoneally 30 minutes before the test.

-

The percentage of the maximal possible effect (% MPE) is calculated for each animal.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for opioid receptors using a competitive radioligand binding method.

Materials:

-

Membrane preparations from cells expressing the desired opioid receptor subtype (e.g., µ-opioid receptor).

-

Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes, radioligand, and test compound in the assay buffer.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Sigma-1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.

Materials:

-

Guinea pig liver membrane homogenates (a rich source of sigma-1 receptors).

-

Radioligand (e.g., [³H]-(+)-pentazocine).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

-

The assay is performed in a total volume of 100 µl in 96-well plates.

-

Incubate the membrane homogenate, radioligand, and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

The reaction is terminated by rapid filtration, and the radioactivity is counted.

-

IC₅₀ and Ki values are calculated as described for the opioid receptor binding assay.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes described, the following diagrams have been created using the Graphviz DOT language.

Caption: Opioid Receptor Signaling Pathway for Analgesia.

Caption: Workflow for Assessing Analgesic Activity.

Caption: Modulation of Neuronal Signaling by Sigma-1 Receptor Ligands.

Conclusion

Simple derivatives of this compound represent a promising class of compounds with diverse biological activities. Their ability to modulate key pharmacological targets such as opioid and sigma-1 receptors underscores their potential in the development of new analgesics and neurotherapeutics. Furthermore, their emerging antimicrobial properties open up new avenues for research in infectious diseases. The data and protocols presented in this technical guide are intended to facilitate further investigation into this versatile chemical scaffold and accelerate the discovery of novel drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of (R)-1-Methylpiperidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chiral synthesis strategies for producing (R)-1-methylpiperidin-3-amine, a crucial building block in the development of various pharmaceutical agents. The synthesis of this chiral amine with high enantiomeric purity is a critical step for ensuring the efficacy and safety of the final active pharmaceutical ingredients. This document outlines three principal methodologies: synthesis from a chiral precursor, enzymatic asymmetric synthesis, and chemical synthesis followed by chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.

Synthesis from Chiral Precursor: Reductive Amination of (R)-3-(Boc-amino)piperidine

This widely utilized approach involves the N-methylation of the readily available chiral intermediate, (R)-3-(Boc-amino)piperidine, followed by the deprotection of the Boc group. The key advantages of this method are the high stereochemical fidelity and good overall yields.

Experimental Protocol

Step 1: N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate

To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0°C, a 30% aqueous solution of formaldehyde (7.5 mL) is added. Sodium cyanoborohydride (4.51 g, 0.075 mol) is then added portion-wise, and the reaction mixture is stirred overnight at room temperature.[1] The mixture is concentrated under reduced pressure. The resulting residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[1] After filtration, the solvent is removed in vacuo to yield the crude N-methylated product as an oil, which is typically used in the next step without further purification.[1]

Step 2: Deprotection of the Boc Group

The crude N-methylated intermediate from the previous step is dissolved in methanol (60 mL), and a 4N HCl solution in dioxane (10 mL) is added.[1] The reaction mixture is stirred at room temperature for 6 hours.[1] Following the reaction, the mixture is concentrated under reduced pressure. The resulting residue is triturated with ether, and the precipitate is collected by filtration. The solid is washed with ice-cold methanol to afford (R)-1-methylpiperidin-3-amine dihydrochloride as a solid.[1]

Synthetic Pathway

Enzymatic Asymmetric Synthesis of the Precursor

A modern and highly efficient approach to obtaining the chiral precursor, (R)-3-amino-1-Boc-piperidine, is through the asymmetric amination of a prochiral ketone using ω-transaminases. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, making it an attractive green chemistry alternative.[2]

Experimental Protocol

A solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in DMSO (2 mL, 33% v/v) is prepared and preheated. This solution is then added to a mixture containing an immobilized ω-transaminase (e.g., ATA-025-IMB, 1 g), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) as a cofactor in a suitable buffer (e.g., triethanolamine buffer, 100 mM, pH 7.5).[2] The reaction mixture is stirred at 50°C and monitored for conversion.[2] Upon completion, the enzyme is removed by filtration. The reaction mixture is then worked up by extraction with an organic solvent. After removal of the solvent under reduced pressure, (R)-3-amino-1-Boc-piperidine is obtained.[2]

Synthetic Pathway

Chemical Synthesis and Chiral Resolution

A classical approach involves the synthesis of racemic 3-aminopiperidine followed by chiral resolution to isolate the desired (R)-enantiomer. While this method can be effective, it is often less efficient due to the theoretical maximum yield of 50% for the desired enantiomer in the resolution step.

Experimental Protocol

Step 1: Synthesis of Racemic 3-Aminopiperidine

Racemic 3-aminopiperidine can be synthesized through various methods, such as the reduction of 3-aminopyridine followed by protection and deprotection steps.

Step 2: Chiral Resolution

Racemic 3-aminopiperidine is resolved using an enantiomerically pure resolving agent, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), through the formation of diastereomeric salts.[3][4] The diastereomers exhibit different solubilities in a given solvent system (e.g., 90% tert-butyl alcohol), allowing for their separation by fractional crystallization.[4] After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-3-aminopiperidine.

Step 3: N-methylation and Deprotection (if necessary)

The resolved (R)-3-aminopiperidine can then be N-methylated, typically after Boc-protection, following a similar procedure as described in the first strategy.

Logical Workflow

Comparative Data of Synthetic Strategies

| Strategy | Key Intermediate | Typical Yield | Enantiomeric Excess (ee) | Notes |

| Synthesis from Chiral Precursor | (R)-3-(Boc-amino)piperidine | 72% (for final two steps)[1] | >99% (dependent on starting material) | A straightforward and reliable method if the chiral precursor is available. |

| Enzymatic Asymmetric Synthesis | 1-Boc-3-piperidone | 70%[2] | >99%[2] | A highly selective and environmentally friendly "green" approach. |

| Chemical Synthesis & Chiral Resolution | Racemic 3-aminopiperidine | 99.5% (for resolution step)[3][4] | 99.6%[3][4] | The overall yield is limited by the 50% theoretical maximum of the resolution step. |

Conclusion

The chiral synthesis of (R)-1-methylpiperidin-3-amine can be effectively achieved through several distinct routes. The choice of the optimal synthetic strategy will depend on various factors, including the availability and cost of starting materials, scalability requirements, and the desired level of enantiopurity. The synthesis from a chiral precursor is a robust and widely used method. For a more modern and sustainable approach, enzymatic asymmetric synthesis offers excellent selectivity and yield. The classical method of chemical synthesis followed by chiral resolution remains a viable, albeit often less efficient, option. This guide provides the necessary technical details to aid researchers in making an informed decision for their specific drug development needs.

References

- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Methylpiperidin-3-amine: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Methylpiperidin-3-amine, a valuable building block in medicinal chemistry. This document details its commercial availability from various suppliers, outlines a detailed synthesis protocol, and explores its biological significance, particularly its interaction with neuronal signaling pathways. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate its potential mechanism of action.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, primarily as its (R)- and (S)-enantiomers, and occasionally as the racemate or in salt forms such as the dihydrochloride. The availability of specific enantiomers is critical for stereospecific synthesis in drug discovery programs. Below is a summary of prominent suppliers and the forms of this compound they offer.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number(s) | Available Forms | Purity/Notes |

| Sigma-Aldrich | (S)-1-Methylpiperidin-3-amine | 902152-76-5 | 250 mg, 1 g, 5 g, 10 g | ≥95% |

| (R)-1-Methylpiperidin-3-amine | 1001353-92-9 | - | - | |

| American Elements | (R)-1-Methylpiperidin-3-amine | 1001353-92-9 | Research and bulk quantities | High and ultra-high purity forms available |

| Manchester Organics | (3R)-1-Methylpiperidin-3-amine | 1001353-92-9 | - | Lead time 4-6 weeks |

| BLDpharm | (S)-1-Methylpiperidin-3-amine | 902152-76-5 | - | - |

| (R)-1-Methylpiperidin-3-amine | 1001353-92-9 | - | - | |

| Chem-Impex | 3-(Aminomethyl)-1-methyl-piperidine | 14613-37-7 | 250 mg, 1 g, 5 g | ≥95% (NMR), Isomer |

| SynQuest Labs, Inc. | (R)-1-Methylpiperidin-3-amine | 1001353-92-9 | - | - |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for (R)-1-Methylpiperidin-3-amine

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |

| CAS Number | 1001353-92-9 | --INVALID-LINK-- |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Freely soluble (303 g/L at 25 °C) (calculated) | --INVALID-LINK-- |

| Density | 0.912 ± 0.06 g/cm³ (at 20 °C) (calculated) | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |

Experimental Protocols: Synthesis of (R)-1-Methylpiperidin-3-amine

The following is a detailed protocol for the synthesis of (R)-1-Methylpiperidin-3-amine, adapted from established chemical literature. This two-step process involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate followed by deprotection.

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

Materials:

-

(R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

-

30% aqueous formaldehyde (7.5 mL)

-

Sodium cyanoborohydride (4.51 g, 0.075 mol)

-

Methanol (75 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and 30% aqueous formaldehyde (7.5 mL) in methanol (75 mL) at 0°C, add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil. This crude product is used in the next step without further purification.

Step 2: Synthesis of (R)-1-Methylpiperidin-3-amine

Materials:

-

Crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from Step 1

-

Methanol (60 mL)

-

4N HCl in dioxane (10 mL)

-

Diethyl ether

Procedure:

-

Dissolve the crude product from Step 1 in methanol (60 mL).

-

Add 4N HCl in dioxane (10 mL) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Concentrate the mixture under vacuum.

-

Triturate the residue with diethyl ether.

-

Filter the resulting precipitate and wash with ice-cold methanol to yield (R)-1-Methylpiperidin-3-amine as a solid.

-

The reported yield for this two-step synthesis is approximately 72%.

Purification

While the synthesis protocol suggests that trituration and washing are sufficient for obtaining a solid product, further purification can be achieved through recrystallization or column chromatography if higher purity is required. The choice of solvent for recrystallization would depend on the final salt form of the amine. For the free base, which is a liquid at room temperature, distillation under reduced pressure would be the preferred method of purification.

Biological Significance and Signaling Pathway Involvement

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound serves as a key building block for synthesizing compounds that target a variety of receptors in the central nervous system (CNS). Derivatives of 1-methylpiperidine have been shown to interact with nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and serotonin receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-methylpiperidine have been investigated as ligands for nAChRs, which are ligand-gated ion channels involved in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The N-methyl group on the piperidine ring can play a crucial role in the binding affinity and selectivity for different nAChR subtypes.

The diagram below illustrates a hypothetical signaling pathway initiated by the binding of a this compound-containing ligand to a neuronal nAChR.

Caption: nAChR signaling pathway initiated by a this compound derivative.

This simplified pathway demonstrates that upon ligand binding, the nAChR channel opens, leading to an influx of sodium and calcium ions. This influx causes membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), further increasing intracellular calcium levels. The rise in intracellular calcium can trigger various downstream cellular responses, including the release of neurotransmitters and changes in gene expression. The specific cellular outcome depends on the neuronal type and the specific nAChR subtype involved.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is highlighted by its incorporation into a variety of biologically active molecules. Its structural features, including the chiral center and the basic nitrogen atoms, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

-

CNS Disorders: Derivatives of this compound have been explored for their potential in treating a range of CNS disorders. For instance, compounds incorporating this moiety have been investigated as ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and anxiety.

-

Pain Management: The piperidine nucleus is a core component of many opioid analgesics. The 3-amino-1-methylpiperidine scaffold can be used to develop novel analgesics targeting opioid receptors or other pain-related pathways.

-

Infectious Diseases: Some derivatives of 3-aminopiperidine have shown promise as antibacterial and tuberculostatic agents.

Conclusion

This compound is a readily available and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the biological relevance of the piperidine scaffold make it an attractive starting material for the creation of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

Safety, handling, and storage of 1-Methylpiperidin-3-amine

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methylpiperidin-3-amine

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All laboratory work should be conducted by trained personnel familiar with the hazards of the materials being handled.

Chemical Identification

This compound is a substituted piperidine derivative. It is a chiral compound, and its properties can be specific to the enantiomer in use, most commonly the (R)-enantiomer.

-

IUPAC Name: (3R)-1-methylpiperidin-3-amine[1]

-

Synonyms: (R)-3-Amino-1-methylpiperidine, (R)-1-Methyl-3-aminopiperidine[1][2]

-

Chemical Structure:

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks, including flammability and corrosivity. The following classification is based on the Globally Harmonized System (GHS).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[3] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction.[2] |

Note: Data for the dihydrochloride salt also indicates potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].

GHS Label Elements

-

Pictograms:

-

Signal Word: Danger [3]

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (R)-1-Methylpiperidin-3-amine.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Molecular Formula | C₆H₁₄N₂ | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| Boiling Point | 136.5 ± 8.0 °C (at 760 Torr) | [2][5] |

| Density | 0.912 ± 0.06 g/cm³ (at 20 °C) | [5] |

| Flash Point | 37.1 ± 13.6 °C | [5] |

| Solubility | Freely soluble (303 g/L at 25 °C) | [5] |

Safe Handling and Storage

Due to its flammable and corrosive nature, strict safety protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.[6]

-

Eye/Face Protection: Chemical splash goggles and a face shield must be worn at all times.[6]

-

Skin Protection:

-

Gloves: Compatible, chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.[6]

-

Protective Clothing: A flame-retardant lab coat and additional chemical-resistant apron should be worn.[6][7] Antistatic clothing and footwear are recommended.[8]

-

-

Respiratory Protection: All work should be performed in a certified chemical fume hood.[9] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic amines should be used by trained personnel.[6][9]

Handling Procedures

-

Work exclusively within a well-ventilated chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[8][10]

-

Use non-sparking tools and explosion-proof equipment.[9][10]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[8][9]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3][8][9]

-

Keep in a dark place.[3][12] Recommended storage temperature is 2-8°C.[3][12]

-

Keep away from heat, sources of ignition, and direct sunlight.[8]

-

The substance is hygroscopic; protect from moisture.[7]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

-

General Advice: Move the victim out of the dangerous area. Show the Safety Data Sheet to the attending physician.[11]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[8][11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor as corrosive injuries can be hard to cure.[11][13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9][11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[13]

Spill Response

-

Minor Spills (by trained personnel):

-

Alert personnel and restrict access to the area.[14]

-

Eliminate all ignition sources.[15]

-

Ensure adequate ventilation (use fume hood).

-

Wearing appropriate PPE, contain the spill using a non-flammable absorbent material (e.g., sand, vermiculite, diatomaceous earth).[8][15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

-

-

Major Spills:

-

Evacuate the area immediately and alert others.[16]

-

If the spill poses a fire or toxicity hazard, pull the fire alarm and call emergency services (911 or institutional equivalent).[16][17]

-

Restrict access to the area.[16]

-

Do not attempt to clean up a large spill without specialized training (HAZWOPER) and equipment.[16]

-

Experimental Protocols

Protocol for Safe Handling and Dispensing

-

Preparation:

-

Verify that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.

-

Assemble all necessary equipment (glassware, non-sparking tools, stir bars) inside the fume hood.

-

Ensure a spill kit with appropriate absorbent material is readily available.

-

Don all required PPE: chemical splash goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.

-

-

Dispensing:

-

Ground the primary container and the receiving vessel before transferring the liquid.

-

Slowly open the container of this compound inside the fume hood.

-

Carefully measure and dispense the required amount using a graduated cylinder or syringe. Avoid splashing.

-

Securely close the primary container immediately after dispensing.

-

-

Post-Handling:

-

Wipe down any contaminated surfaces within the fume hood.

-

Properly clean all glassware and equipment.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands and arms thoroughly with soap and water.

-

Protocol for Emergency Spill Response (Minor Spill)

-

Control and Contain:

-

Immediately alert colleagues and the lab supervisor.

-

Ensure all ignition sources in the vicinity are turned off.

-

If not already worn, don full PPE, including respiratory protection if necessary and you are trained.

-

Create a dike around the spill using absorbent pads or a non-flammable absorbent material to prevent it from spreading.[15]

-

-

Absorption and Neutralization:

-

Cover the contained liquid spill with an inert, non-flammable absorbent material like vermiculite or sand.[8]

-

Allow the material to fully absorb the liquid.

-

-

Cleanup and Disposal:

-

Using non-sparking scoops or tools, carefully collect the contaminated absorbent material.[14]

-

Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

-

Place all contaminated cleaning materials (gloves, cloths, etc.) into the hazardous waste container.

-

Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal according to institutional guidelines.[14]

-

-

Reporting:

-

Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[15]

-

Incompatibilities and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions.[7]

-

Reactivity: Vapors may form explosive mixtures with air upon intense warming.[7]

-

Incompatible Materials: Avoid contact with:

Visualizations

Caption: Workflow for Safe Handling of this compound.

Caption: Decision Logic for Emergency Spill Response.

Caption: Chemical Incompatibility Chart.

References

- 1. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. (R)-1-Methylpiperidin-3-amine | 1001353-92-9 [sigmaaldrich.com]

- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. chemkleancorp.com [chemkleancorp.com]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

Solubility Profile of 1-Methylpiperidin-3-amine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Methylpiperidin-3-amine, a chiral amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document combines reported calculated data with predicted solubility characteristics based on the compound's physicochemical properties. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | American Elements[3] |

| pKa (predicted) | ~10.5 (for the primary amine) | Predicted |

Quantitative Solubility Data

The solubility of this compound is influenced by its polar amine functional groups and the nonpolar piperidine ring. The presence of primary and tertiary amine moieties allows for hydrogen bonding with protic solvents.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (g/L) | Notes |

| Water | H₂O | Protic | 25 | 303 | Calculated value.[4] Freely soluble.[4] |

| Methanol | CH₃OH | Protic | 25 | Predicted: Very Soluble | Expected to be highly soluble due to its polarity and ability to form hydrogen bonds. |

| Ethanol | C₂H₅OH | Protic | 25 | Predicted: Very Soluble | Similar to methanol, high solubility is anticipated. |

| Isopropanol | C₃H₈O | Protic | 25 | Predicted: Soluble | Good solubility is expected. |

| Acetone | C₃H₆O | Aprotic | 25 | Predicted: Soluble | Expected to be a good solvent due to its polarity. |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | 25 | Predicted: Soluble | Expected to be soluble. |

| Chloroform | CHCl₃ | Aprotic | 25 | Predicted: Soluble | Expected to be soluble. |

| Toluene | C₇H₈ | Nonpolar | 25 | Predicted: Sparingly Soluble | Lower solubility is expected due to the nonpolar nature of toluene. |

Note: The predicted solubilities are based on the principle of "like dissolves like" and the physicochemical properties of this compound. Experimental verification is recommended for precise quantitative data.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed.

Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pharmaceutical Intermediates Utilizing 1-Methylpiperidin-3-amine and its Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 1-methylpiperidin-3-amine. The focus is on the synthesis of a key intermediate for the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

This compound and its stereoisomers are valuable building blocks in medicinal chemistry, most notably in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis and other inflammatory conditions. The core structure of Tofacitinib consists of a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine ring. The precise stereochemistry of the piperidine intermediate is crucial for the drug's efficacy. This document outlines the synthetic strategies and detailed protocols for the preparation of a key chiral piperidine intermediate and its subsequent coupling to the pyrimidine core.

Synthetic Pathway Overview

The synthesis of the Tofacitinib piperidine intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine, can be achieved through various routes. A common strategy involves the reductive amination of a protected piperidone, followed by chiral resolution. This intermediate is then coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for a Tofacitinib precursor.

Key Experiments and Protocols

Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

This protocol describes the synthesis of racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine from 1-benzyl-4-methylpiperidin-3-one and methylamine.

Experimental Protocol:

-

To a solution of 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |

| 1-Benzyl-4-methylpiperidin-3-one | 1.0 | >98% | - |

| Methylamine | 1.1 | 40% in MeOH | - |

| Sodium Borohydride | 1.5 | >98% | - |

| Product | - | >95% | 75-85% |

Coupling of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the nucleophilic aromatic substitution reaction between the chiral amine and the pyrimidine core. This is a crucial step in forming the carbon-nitrogen bond that links the two key fragments of the Tofacitinib molecule.

Experimental Protocol:

-

In a reaction vessel, dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

-

Heat the reaction mixture to 90-120°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an inorganic base, filter the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1.0 | >99% (chiral) | - |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.1 | >98% | - |

| Potassium Carbonate | 2.0 | >99% | - |

| Product | - | >97% | 60-70% |

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Tofacitinib functions as a Janus kinase (JAK) inhibitor. JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, Tofacitinib blocks this signaling cascade, which is often overactive in inflammatory diseases.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Application Notes and Protocols: 1-Methylpiperidin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction